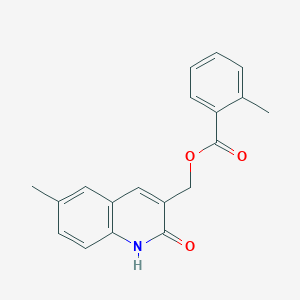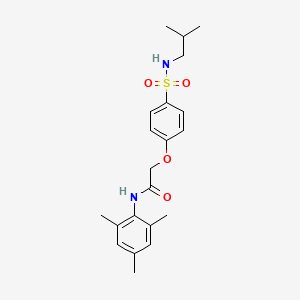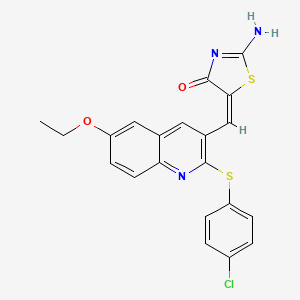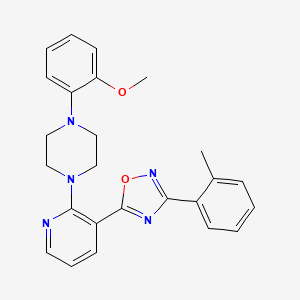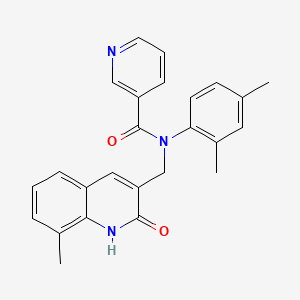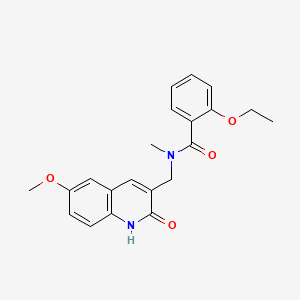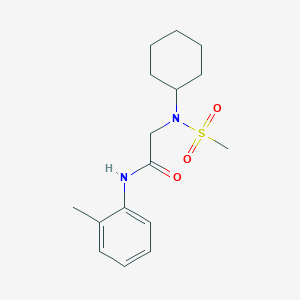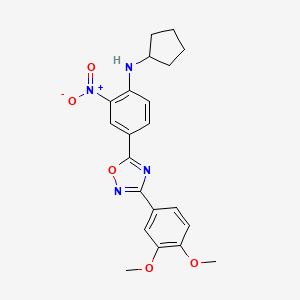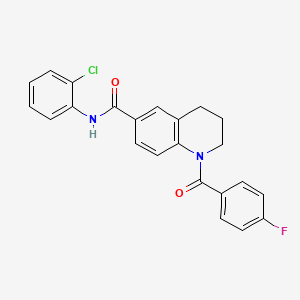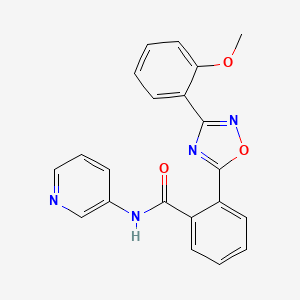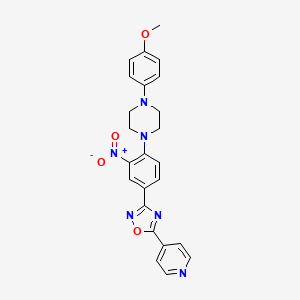
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide, also known as HM-3, is a chemical compound that has been studied extensively in scientific research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. Additionally, this compound has been found to have potential as an anti-cancer agent, as it induces apoptosis in cancer cells. This compound has also been found to have antioxidant properties and has been shown to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized using a specific method. Additionally, it has been extensively studied and has a well-documented mechanism of action. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its potential side effects have not been fully characterized.
Future Directions
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide. One area of research is the development of more potent and selective COX-2 inhibitors. Additionally, this compound has been found to have potential as an anti-cancer agent, and further research is needed to determine its efficacy in treating various types of cancer. Finally, this compound has antioxidant properties, and its potential use in the treatment of oxidative stress-related diseases warrants further investigation.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied in scientific research. It has various pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects, and has potential as an anti-cancer agent. While there are limitations to its use in lab experiments, this compound has several advantages and warrants further investigation in future research.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide is a multistep process that involves the reaction of several chemical compounds. The first step involves the synthesis of 2-hydroxy-6-methylquinoline, which is then reacted with formaldehyde and para-toluidine to form N-(2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide. The final step involves the reduction of this compound to form this compound.
Scientific Research Applications
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide has been extensively studied in scientific research due to its potential as a therapeutic agent. It has been found to have various pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, this compound has been found to have potential as an anti-cancer agent and has been studied for its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
4-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-5-4-6-22(14-17)28(26(30)19-8-10-23(31-3)11-9-19)16-21-15-20-13-18(2)7-12-24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXZJKPPYLEOFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

